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Abstract

2-Methylhexanoic acid, a branched-chain medium-chain fatty acid, is a pivotal molecule in the
landscape of food and flavor chemistry.[1][2] While its presence may be subtle, its contribution
to the characteristic aroma and taste profiles of numerous food products is profound. This
guide provides a comprehensive technical overview of 2-methylhexanoic acid, delving into its
chemical properties, natural occurrence, sensory characteristics, and regulatory status.
Furthermore, it outlines a robust analytical workflow for its identification and quantification in
complex food matrices, offering valuable insights for researchers, quality control specialists,
and product development professionals in the food, beverage, and fragrance industries.

Physicochemical Properties

2-Methylhexanoic acid (C7H1402) is a colorless to slightly yellow, oily liquid at room
temperature.[1] It is classified as a medium-chain fatty acid, specifically a methyl-branched fatty
acid.[2][3] Its branched structure is key to its distinct sensory properties compared to its
straight-chain isomer, heptanoic acid. The compound is miscible with common organic solvents
like alcohol and ether, and also with water.[3][4]

Table 1: Physicochemical Properties of 2-Methylhexanoic Acid
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Property Value Source(s)

Molecular Formula C7H1402 [4]

Molecular Weight 130.18 g/mol [3][4]

CAS Number 4536-23-6 [4]
Clear colorless to slightly

Appearance o [1]
yellow liquid

Boiling Point 209-210 °C [1][5]

Density 0.918 g/mL at 25 °C [1][5]

Refractive Index n20/D 1.422 [1][5]

Vapor Pressure 0.0576 mmHg at 25 °C [1][5]

N Miscible with alcohol, ether,

Solubility [31[4]
and water

FEMA Number 3191 [1][617]

JECFA Number 265 [3][8]

Natural Occurrence in Foods

2-Methylhexanoic acid is a naturally occurring compound identified in a variety of food
products, where it contributes to their characteristic flavor profiles. Its formation is often linked
to the metabolic activities of microorganisms or the enzymatic and chemical changes that occur
during ripening and processing.

Table 2: Documented Natural Occurrence of 2-Methylhexanoic Acid
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Food/Source Context Source(s)

Notably in Parmesan cheese,
Cheese contributing to the sharp, [1109]

cheesy notes.

) Found in apples, strawberries,
Fruits _ [1]
and doum fruit (peel and pulp).

Reported in raw and cooked
Meat [1]
mutton and roasted lamb.

Detected in grape brandy,
Beverages [1][9]
cognac, and black tea.

Identified as a component of
Tobacco - [1]
Virginia tobacco.

Vegetables Found in baked potatoes. [1109]

Sensory Profile and Flavor Contribution

The sensory characteristics of 2-methylhexanoic acid are complex and concentration-
dependent, often described as a unique combination of cheesy and fruity notes.[1][6] This
duality makes it a versatile component in both savory and sweet flavor applications.[6]

o Odor Profile: The aroma is characterized by acidic, oily, fatty, and cheesy notes.[1][9]
Descriptions often include lard, chicken fat, and roasted savory nuances.[1][9] Some
evaluators also perceive sweaty and waxy characteristics.[4]

o Taste Profile: The taste is described as having dairy, creamy, and oily fatty notes.[1]

e Aroma Threshold: The detection threshold is reported to be in the range of 920 parts per
billion (ppb) to 2.7 parts per million (ppm).[1]

In food systems, it enhances dairy profiles, particularly in cheese flavors, adds richness to
savory meat flavors, and can introduce interesting complexity to fruit and beverage
formulations.[6]
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Regulatory Status and Safety

2-Methylhexanoic acid is recognized as a safe flavoring substance by major international

regulatory bodies.

FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated 2-
methylhexanoic acid as Generally Recognized as Safe (GRAS), assigning it FEMA number
3191.[7][8]

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the
substance and concluded there is "no safety concern at current levels of intake when used
as a flavouring agent".[3]

FDA: It is listed in the FDA's "Substances Added to Food" inventory (formerly EAFUS) for
use as a flavor enhancer or flavoring agent.[7][10]

These designations are based on a comprehensive review of safety and toxicological data,

ensuring its suitability for use in food products at specified levels.[3][11]

Industrial Applications

Leveraging its distinctive flavor profile, 2-methylhexanoic acid is used as a flavor ingredient in

a wide array of food products.[12][13]

Dairy Flavors: It is a key component in creating authentic cheese flavors (e.g., Parmesan,
cheddar) and enhancing creamy notes in milk and yogurt products.[6]

Savory & Meat Products: It imparts rich, fatty, and roasted notes, making it suitable for lard,
chicken fat, and other savory flavor systems.[1][6]

Bakery & Confectionery: It can be used at low levels (around 5 ppm) to add cheesy notes to
baked goods and soft confections.[6]

Beverages: In non-alcoholic beverages, it is used at very low concentrations (around 1 ppm)
to add complexity.[6]

Fragrance: Beyond flavor, it is also used sparingly in fragrances to create sour, cheesy
notes.[6]
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Analytical Methodology: Quantification in Food
Matrices

The accurate quantification of 2-methylhexanoic acid is critical for quality control and flavor
profile analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for
this application. The following protocol outlines a self-validating system for its analysis.

Principle and Rationale

This method employs Headspace Solid-Phase Microextraction (HS-SPME) for the extraction
and pre-concentration of volatile and semi-volatile compounds, including 2-methylhexanoic
acid, from the food matrix. SPME is a solvent-free, sensitive, and efficient technique.
Subsequent analysis by GC-MS allows for the highly selective and sensitive separation,
identification, and quantification of the target analyte. An internal standard is used to ensure
accuracy and correct for matrix effects and variations in extraction efficiency.

Experimental Protocol

Step 1: Internal Standard (IS) Preparation

e Action: Prepare a stock solution of a suitable internal standard, such as 2-methylheptanoic
acid or heptanoic acid-d13, in methanol at a concentration of 1000 pg/mL.

o Causality: An internal standard is crucial for accurate quantification. It is a compound with
similar chemical properties to the analyte but not naturally present in the sample. It corrects
for any loss of analyte during sample preparation and injection, providing a self-validating
system.

Step 2: Sample Preparation & Extraction
e Action:

o Weigh 2-5 grams of the homogenized food sample (e.g., grated cheese, blended fruit) into
a 20 mL headspace vial.

o Add a saturated solution of sodium chloride (NaCl) to inhibit enzymatic activity and
increase the volatility of the analyte.
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o Spike the sample with a known amount of the internal standard working solution.

o Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

» Causality: Homogenization ensures a representative sample. The addition of salt ("salting
out") increases the ionic strength of the aqueous phase, which decreases the solubility of
organic analytes and promotes their partitioning into the headspace, thereby improving
extraction efficiency.

Step 3: HS-SPME

» Action:
o Place the vial in an autosampler heating block set to 60°C.
o Allow the sample to equilibrate for 15 minutes.

o Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber
to the vial's headspace for 30 minutes under agitation.

o Causality: Incubation at a controlled temperature facilitates the release of volatile
compounds into the headspace. The triphasic DVB/CAR/PDMS fiber is selected for its
broad-spectrum affinity for volatile and semi-volatile compounds of varying polarities and
molecular weights, ensuring efficient trapping of 2-methylhexanoic acid.

Step 4: GC-MS Analysis
e Action:

o Desorb the SPME fiber in the heated GC injection port (e.g., 250°C) for 5 minutes in
splitless mode.

o Separate the compounds on a polar capillary column (e.g., DB-WAX or FFAP).

o Use a temperature program starting at 40°C, holding for 2 minutes, then ramping to 240°C
at 5°C/min.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b7770706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7770706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) for initial identification
and Selected lon Monitoring (SIM) mode for quantification.

o Causality: The heated injection port thermally desorbs the trapped analytes from the fiber
onto the GC column. The polar column provides good separation for fatty acids. The
temperature ramp separates compounds based on their boiling points and column
interactions. The MS detector provides mass information for positive identification and
selective detection in SIM mode, which enhances sensitivity and reduces matrix interference.

Step 5: Data Analysis & Quantification
e Action:

o Identify the 2-methylhexanoic acid peak by comparing its retention time and mass
spectrum to that of an authentic standard.

o Quantify by calculating the ratio of the analyte peak area to the internal standard peak
area and comparing this ratio to a calibration curve prepared in a similar matrix.

o Causality: Comparing both retention time and the mass spectral fragmentation pattern
provides confident identification. Ratio-based quantification against an internal standard and
a matrix-matched calibration curve is the most accurate method, as it corrects for
instrumental drift and complex matrix effects.

Workflow Visualization
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Caption: HS-SPME GC-MS workflow for 2-methylhexanoic acid analysis.
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Conclusion

2-Methylhexanoic acid is a multifaceted flavor compound whose unique sensory profile,
blending cheesy, fatty, and fruity notes, makes it an invaluable tool for food technologists and
flavorists. Its natural occurrence in a range of foods underscores its fundamental role in
defining characteristic flavors. Supported by a strong safety record and regulatory acceptance,
its application allows for the creation and enhancement of authentic and complex flavor profiles
in both savory and sweet products. The analytical methodologies detailed herein provide a
reliable framework for its monitoring and control, ensuring consistent product quality and
facilitating further research into the nuanced world of flavor chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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